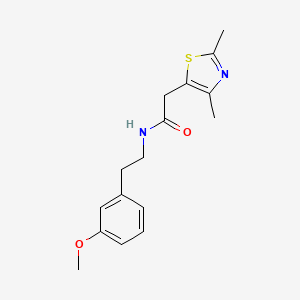

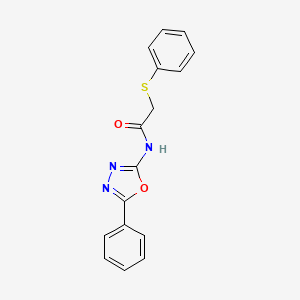

![molecular formula C17H16ClF3N4O3S B2822766 4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine CAS No. 2034224-87-6](/img/structure/B2822766.png)

4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(6-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name, but without specific data or a visual representation, it’s challenging to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .科学的研究の応用

Antimicrobial and Modulating Activity

The compound exhibits antimicrobial properties, particularly against multi-resistant strains of bacteria like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and fungi such as Candida albicans, C. tropicalis, and C. krusei. It demonstrates significant modulating activity, notably enhancing the efficacy of amikacin against P. aeruginosa (Oliveira et al., 2015).

Synthesis and Characterization

This compound is involved in the synthesis of new heterocyclic compounds. The research has led to the creation of novel tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds and substituted pyrimidinone compounds, which are characterized by various spectral analyses (Zaki et al., 2017).

Application in Antioxidant Agents

The compound's derivatives have been designed to create high-efficiency antioxidants. Molecular docking studies suggest their potential as cytochrome c peroxidase inhibitors, indicating promising applications in medicinal chemistry (Aziz et al., 2021).

Role in PI3K-AKT-mTOR Pathway Inhibition

The morpholine component of this compound has been identified as critical for PI3K and PIKKs inhibition. This inhibition is important for applications in cancer research and treatment (Hobbs et al., 2019).

Enzyme Inhibition Properties

Derivatives of the compound have shown potent inhibition profiles against enzymes like carbonic anhydrase, acetylcholinesterase, butyrylcholinesterase, and α-glycosidase. This suggests potential in treating disorders like glaucoma, Alzheimer's disease, and diabetes (Gülçin et al., 2020).

Antimicrobial Activity of Pyrimidine-Triazole Derivatives

Novel derivatives of this compound exhibited antimicrobial activity against various bacterial and fungal strains, demonstrating its potential in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Safety and Hazards

作用機序

- The primary target of this compound is likely a specific protein or receptor involved in pain modulation. Unfortunately, specific information about the exact target remains elusive in the available literature .

Target of Action

Keep in mind that further research is needed to fully elucidate the compound’s mechanism of action. Its potential as an analgesic warrants continued investigation, especially regarding its safety profile and clinical utility. 🌟

生化学分析

Biochemical Properties

The biochemical properties of this compound are not well-studied. Based on its structure, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The trifluoromethylphenyl group may enhance the compound’s lipophilicity, potentially influencing its interactions with biomolecules .

Molecular Mechanism

It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

4-[6-[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClF3N4O3S/c18-14-2-1-12(7-13(14)17(19,20)21)29(26,27)25-9-11-8-22-16(23-15(11)10-25)24-3-5-28-6-4-24/h1-2,7-8H,3-6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYGGAOSKASPLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClF3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

![8-(2-aminophenyl)-3-cinnamyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2822689.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)

![Ethyl 2-(2-chloro-6-fluorobenzyl)-5-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxopentanoate](/img/structure/B2822692.png)

![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![Methyl 2-methyl-2-{4-[(trifluoromethyl)thio]phenoxy}propanoate](/img/structure/B2822704.png)

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)